
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of an indole moiety attached to a benzodiazepine core. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of an indole derivative with a benzodiazepine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The indole moiety may also contribute to its binding affinity and selectivity for certain receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine is unique due to the presence of the indole moiety, which may enhance its pharmacological profile and provide additional binding interactions with biological targets. This structural feature distinguishes it from other benzodiazepines and may offer advantages in terms of efficacy and selectivity.
Eigenschaften
Molekularformel |
C18H15N3 |
|---|---|
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C18H15N3/c1-3-7-17-13(5-1)10-19-15(12-21-17)9-14-11-20-18-8-4-2-6-16(14)18/h1-8,10-12,15,20H,9H2/t15-/m1/s1 |
InChI-Schlüssel |
PRBGPHVSMYLABR-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=N[C@@H](C=N2)CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(C=N2)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)
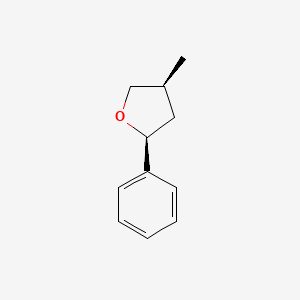
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
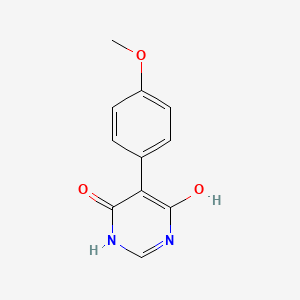

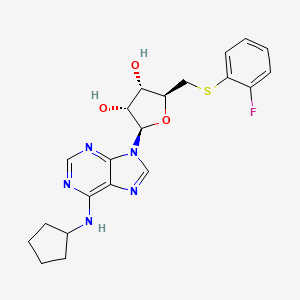
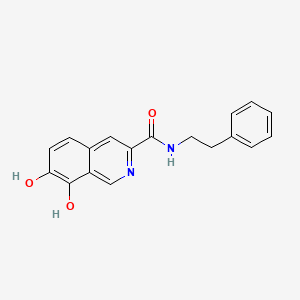
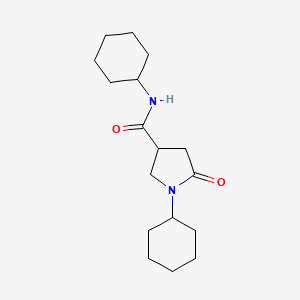
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)
![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)

